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Core Science & Biosynthesis

Foundational

The Solubility of 4-(2-Quinoxalinyl)benzoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Introduction to 4-(2-Quinoxalinyl)benzoic Acid 4-(2-Quinoxalinyl)benzoic acid is a molecule that marries the structural features of quinoxaline and benzoic acid. The quinoxaline moiety, a bicyclic heteroaromatic system c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-(2-Quinoxalinyl)benzoic Acid

4-(2-Quinoxalinyl)benzoic acid is a molecule that marries the structural features of quinoxaline and benzoic acid. The quinoxaline moiety, a bicyclic heteroaromatic system containing two nitrogen atoms, is a well-recognized scaffold in medicinal chemistry, often associated with a range of biological activities. The benzoic acid group provides a carboxylic acid function, which can significantly influence the molecule's physicochemical properties, including its acidity, polarity, and, consequently, its solubility. Understanding the solubility of this compound is paramount for its development as a potential therapeutic agent, impacting everything from reaction conditions in its synthesis to its formulation and bioavailability.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of 4-(2-Quinoxalinyl)benzoic acid in a given organic solvent will be dictated by the interplay of its structural features and the properties of the solvent.

Key Molecular Features Influencing Solubility:

  • Quinoxaline Moiety: The quinoxaline ring system is aromatic and possesses a degree of polarity due to the two nitrogen atoms. Quinoxaline itself is soluble in alcohol and water.[1] The presence of this moiety contributes to potential π-π stacking interactions and dipole-dipole interactions.

  • Benzoic Acid Moiety: The benzoic acid portion of the molecule introduces a highly polar carboxylic acid group capable of acting as both a hydrogen bond donor and acceptor. Benzoic acid exhibits low solubility in non-polar solvents and higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.[2][3] Its acidity (pKa of benzoic acid is approximately 4.2) means that its solubility can be significantly influenced by the pH of the medium.[2]

  • Overall Molecular Structure: The combination of a large, relatively non-polar aromatic system (the quinoxaline and benzene rings) with a highly polar functional group (the carboxylic acid) suggests that 4-(2-Quinoxalinyl)benzoic acid will exhibit a nuanced solubility profile.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Due to the carboxylic acid group, 4-(2-Quinoxalinyl)benzoic acid is expected to have good solubility in polar protic solvents. The solvent's hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen and as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group. Benzoic acid itself is readily soluble in ethanol.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have a dipole moment but do not have acidic protons. They can act as hydrogen bond acceptors. Good solubility is anticipated in these solvents, especially in DMSO, which is a powerful solvent for a wide range of organic compounds.[4][5] Benzoic acid is soluble in acetone.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic surface area of the molecule suggests some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in these solvents. Benzoic acid has lower solubility in toluene compared to more polar solvents.[6]

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar. Moderate solubility might be expected, driven by dipole-dipole interactions and the ability of the solvent to interact with the aromatic portions of the molecule. Benzoic acid is soluble in chloroform.[7]

The following table provides a qualitative prediction of the solubility of 4-(2-Quinoxalinyl)benzoic acid in various organic solvents, based on the properties of its structural components.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, DMSOHigh to ModerateThe polar nature of the solvent can solvate the polar regions of the molecule. DMSO is expected to be a particularly effective solvent.
Non-Polar Toluene, HexaneLowThe high polarity of the carboxylic acid group will likely dominate, leading to poor interaction with non-polar solvents.
Chlorinated Chloroform, DCMModerate to LowThe molecule's aromatic character and the solvent's weak polarity may allow for some dissolution, but the strong hydrogen bonding of the carboxylic acid may not be fully overcome.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a given solvent.[3][8] The following protocol outlines the steps for determining the solubility of 4-(2-Quinoxalinyl)benzoic acid.

Materials and Equipment
  • 4-(2-Quinoxalinyl)benzoic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess 4-(2-Quinoxalinyl)benzoic acid to a known volume of solvent in a vial. B Seal the vial and place it in a constant temperature shaker for 24-48 hours. A->B C Allow the solution to settle. B->C D Withdraw a known volume of the supernatant using a syringe fitted with a filter. C->D E Transfer the filtered solution to a pre-weighed evaporation dish. D->E F Evaporate the solvent in an oven at a controlled temperature. E->F G Cool the dish in a desiccator and weigh. F->G H Repeat drying and weighing until a constant mass is achieved. G->H I Calculate the solubility (e.g., in mg/mL or g/100g). H->I

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of 4-(2-Quinoxalinyl)benzoic acid to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

  • Sample Collection:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Using a syringe fitted with a solvent-compatible 0.45 µm filter, withdraw a precise volume (e.g., 2 mL) of the clear supernatant. The filter is crucial to prevent any undissolved solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the filtered solution into a pre-weighed evaporation dish.

    • Record the exact mass of the dish with the solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried solute.

    • The solubility can then be expressed in various units, such as mg/mL (mass of solute / volume of solution withdrawn) or g/100g of solvent.

Representative Synthesis of a Quinoxaline Derivative

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible synthetic route to 4-(2-Quinoxalinyl)benzoic acid could involve the reaction of 1,2-diaminobenzene with 4-(2-oxo-2-carboxyethyl)benzoic acid or a related precursor. The following diagram illustrates a general synthetic scheme.

synthesis_pathway Reactant1 o-Phenylenediamine Reaction + Reactant1->Reaction Reactant2 4-(2-Oxoacetyl)benzoic acid Reactant2->Reaction Product 4-(2-Quinoxalinyl)benzoic acid Reaction->Product Condensation

Caption: General synthesis of 4-(2-Quinoxalinyl)benzoic acid.

Conclusion

As a Senior Application Scientist, it is my assessment that while direct quantitative solubility data for 4-(2-Quinoxalinyl)benzoic acid is not currently prevalent in the literature, a robust understanding of its likely behavior can be derived from the fundamental principles of solubility and the known properties of its constituent chemical moieties. The provided theoretical profile and detailed experimental protocol offer a solid foundation for any research or development program involving this compound. The successful formulation and application of 4-(2-Quinoxalinyl)benzoic acid in a pharmaceutical context will be critically dependent on the empirical determination of its solubility in a range of pharmaceutically relevant solvents.

References

  • Wikipedia. Benzoic acid. [Link]

  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131.
  • Long, B., et al. (2013). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 340, 51-57.
  • Scribd. Solubility and Properties of Benzoic Acid. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

  • SATHEE. Chemistry Benzoic Acid. [Link]

  • Doc Brown. Physical chemical properties benzoic acid aromatic acids... [Link]

  • Chemistry LibreTexts. 2.5: Physical properties of organic compounds. [Link]

  • Mother Theresa Institute of Pharmaceutical Education and Research. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • Quora. Is benzoic acid soluble in chloroform? [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Luminescent MOFs using 4-(2-Quinoxalinyl)benzoic Acid

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide details the protocol for synthesizing and utilizing 4-(2-Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the protocol for synthesizing and utilizing 4-(2-Quinoxalinyl)benzoic acid (QBA) as a bifunctional ligand in the construction of Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylates (e.g., terephthalic acid), QBA possesses both a hard oxygen donor (carboxylic acid) and a soft nitrogen donor (quinoxaline ring). This duality allows for the formation of mixed-mode coordination networks and introduces photoactive centers suitable for chemosensing and photocatalysis .

This document covers:

  • Ligand Synthesis: A robust pathway to synthesize QBA from 4-acetylbenzoic acid.

  • MOF Construction: Solvothermal protocols for d

    
     metal (Zn/Cd) frameworks.
    
  • Application: Fluorescence-based sensing of volatile organic compounds (VOCs).[1]

Ligand Chemistry & Design Logic

Structural Causality

The efficacy of QBA as a ligand stems from its electronic asymmetry:

  • Carboxylate Head: Anchors the ligand to metal clusters (Secondary Building Units - SBUs), ensuring thermal stability.

  • Quinoxaline Tail: Acts as an electron-deficient heteroaromatic moiety. It facilitates

    
    -
    
    
    
    stacking (enhancing structural rigidity) and serves as a fluorophore that is highly sensitive to the local electronic environment (solvatochromism).
Ligand Synthesis Protocol

Since QBA is not a standard commodity chemical, it must be synthesized with high purity to prevent defect formation in the MOF lattice.

Reaction Pathway:

  • Oxidation: 4-Acetylbenzoic acid

    
     4-(2-oxoacetyl)benzoic acid (using SeO
    
    
    
    ).
  • Condensation: 4-(2-oxoacetyl)benzoic acid + o-phenylenediamine

    
     QBA.
    

LigandSynthesis Start 4-Acetylbenzoic Acid Inter Glyoxal Intermediate Start->Inter Oxidation Oxidant SeO2 / Dioxane (Reflux 4h) Oxidant->Inter Product 4-(2-Quinoxalinyl)benzoic Acid (Precipitate) Inter->Product Condensation (EtOH, Reflux 2h) Amine o-Phenylenediamine Amine->Product

Figure 1: Two-step synthesis of the QBA ligand involving Riley oxidation followed by Schiff base condensation.

Step-by-Step Protocol:

  • Oxidation: Dissolve 4-acetylbenzoic acid (10 mmol) in 1,4-dioxane (20 mL). Add Selenium Dioxide (SeO

    
    , 11 mmol). Reflux for 4 hours. Filter hot to remove black Se metal.
    
  • Condensation: To the filtrate, add a solution of o-phenylenediamine (10 mmol) in ethanol (10 mL). Reflux for 2 hours.

  • Purification: Cool to room temperature. The yellow precipitate (QBA) is collected by filtration, washed with cold ethanol, and recrystallized from DMF/Ethanol.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show a singlet at ~9.6 ppm (quinoxaline H-3 proton) and disappearance of the acetyl methyl group.

MOF Synthesis: Solvothermal Assembly

Experimental Design: The Role of Modulation

We utilize a Zn(II)-based system to exploit Ligand-to-Metal Charge Transfer (LMCT) for luminescence. To prevent rapid precipitation of amorphous powder, we employ Acetic Acid as a modulator. The modulator competes with the ligand for metal sites, slowing nucleation and promoting large single-crystal growth.

Protocol: Zn-QBA Framework (Code: QBA-MOF-1)

Reagents:

  • Zinc Nitrate Hexahydrate [Zn(NO

    
    )
    
    
    
    
    
    6H
    
    
    O][2][3]
  • QBA Ligand (Synthesized in Section 2)

  • Solvents: DMF (N,N-Dimethylformamide), Ethanol[3]

  • Modulator: Glacial Acetic Acid[4]

Procedure:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve Zn(NO

    
    )
    
    
    
    
    
    6H
    
    
    O (0.1 mmol, 29.7 mg) and QBA (0.1 mmol, 25.0 mg) in a mixture of DMF/Ethanol (3:1 v/v, 10 mL).
  • Modulation: Add 50

    
    L of Glacial Acetic Acid. Sonicate for 5 minutes until clear.
    
  • Solvothermal Reaction: Seal the vial in a Teflon-lined autoclave. Heat at 100°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling is critical for crystallinity).

  • Harvesting: Collect yellow block crystals by filtration. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

  • Activation: Soak crystals in dichloromethane (DCM) for 24 hours (refreshing solvent twice) to exchange pore-trapped DMF, then dry under vacuum at 80°C.

Data Summary Table: Synthesis Parameters

ParameterValueRationale
Metal Source Zn(NO

)


6H

O
Nitrate anions are labile, facilitating ligand exchange.
Solvent Ratio DMF:EtOH (3:1)DMF solubilizes the ligand; EtOH lowers the boiling point to generate pressure.
Temperature 100°CSufficient to overcome activation energy for coordination without decomposing the organic linker.
Modulator Acetic Acid (50

L)
Slows nucleation rate to favoring thermodynamic products (crystals) over kinetic products (powder).
Self-Validation (Troubleshooting)
  • Problem: Product is a powder, not crystals.

    • Fix: Increase Acetic Acid volume to 100

      
      L.
      
  • Problem: No precipitate formed.

    • Fix: Increase concentration or temperature to 120°C.[3]

  • Validation: PXRD (Powder X-Ray Diffraction) must show sharp peaks at low angles (

    
    ), indicating large unit cell dimensions typical of porous MOFs.
    

Application: Fluorescence Sensing of Nitroaromatics

The electron-deficient quinoxaline ring makes QBA-MOF-1 an excellent sensor for electron-rich analytes (quenching via donor-acceptor interactions) or nitroaromatics (quenching via energy transfer).

Mechanism: Photoinduced Electron Transfer (PET)

Upon excitation (typically


 nm), the MOF emits blue-green light. When an analyte (e.g., nitrobenzene) enters the pores, it interacts with the excited quinoxaline moiety. The excited electron transfers from the MOF (donor) to the analyte (acceptor), quenching the fluorescence.

SensingMechanism Excitation UV Excitation (360 nm) MOF_State QBA-MOF Excited State (LUMO High) Excitation->MOF_State Absorption Analyte Nitroaromatic Analyte (LUMO Low) MOF_State->Analyte Electron Transfer (PET) Emission Fluorescence Emission MOF_State->Emission No Analyte Quenching Non-Radiative Decay (Quenching) Analyte->Quenching Energy Dissipation

Figure 2: Fluorescence quenching mechanism via Photoinduced Electron Transfer (PET) in the presence of nitroaromatics.[5]

Sensing Protocol
  • Preparation: Grind 5 mg of activated QBA-MOF-1 crystals into a fine powder. Disperse in 10 mL of ethanol via sonication to create a suspension.

  • Baseline Measurement: Record the fluorescence emission spectrum (

    
     nm, scan 380–700 nm).
    
  • Titration: Add aliquots (10

    
    L) of the analyte solution (e.g., 1 mM Nitrobenzene in ethanol).
    
  • Measurement: Stir for 1 minute and record emission after each addition.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Stern-Volmer Plot).
    • Linearity: Indicates static or dynamic quenching.

    • Calculation:

      
      . A higher 
      
      
      
      indicates higher sensitivity.

References

  • Synthesis of Quinoxaline Derivatives

    • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • MOF Modulation Techniques

    • Title: A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Luminescent MOF Mechanisms

    • Title: Luminescent Metal-Organic Frameworks (Review).
    • Source: ResearchG
    • URL:[Link]

  • Ag(I)

    • Title: Metal–ligand Lability and Ligand Mobility Enables Framework Transform
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(2-Quinoxalinyl)benzoic acid

Diagnostic & Triage: Why is this failing? Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Why is this failing?

Welcome to the technical support center. If you are experiencing "brick dust" precipitation upon diluting your stock solution into aqueous media, you are encountering a classic conflict between crystal lattice energy and solvation energy .

The Molecular Root Cause

4-(2-Quinoxalinyl)benzoic acid presents a specific challenge due to its hybrid structure:

  • High Planarity (The "Stacking" Problem): The quinoxaline ring fused to the phenyl ring creates a large, flat aromatic surface. These molecules stack efficiently like plates (strong

    
     interactions), creating a high crystal lattice energy that water molecules cannot easily break.[1]
    
  • The pH Trap: The benzoic acid moiety has a pKa of approximately 4.2 .[2][3]

    • At pH < 5: The molecule is protonated (neutral) and extremely hydrophobic. It will precipitate immediately.

    • At pH > 6: It ionizes to the benzoate anion (

      
      ).[1] While this improves polarity, the large lipophilic quinoxaline "tail" can still drive precipitation if the ionic strength of your buffer is too high (the "salting-out" effect).
      
Quick Diagnostic Table
ObservationProbable CauseImmediate Action
Cloudiness immediately upon dilution pH Shock (pH < pKa)Check buffer pH.[1] It must be > 7.0.
Precipitation after 1-2 hours Ostwald Ripening (Crystal growth)Add a surfactant or Cyclodextrin stabilizer.[1]
Gelling/Viscous precipitate Solvent ShockDMSO concentration is too high locally; improve mixing speed.

Troubleshooting Workflows (Decision Logic)

Before proceeding to protocols, use this logic tree to determine the correct solubilization strategy for your specific assay.

SolubilityLogic Start START: Define Assay Constraints InVivo Is this for In Vivo / Animal Studies? Start->InVivo CellCulture Is this for In Vitro / Cell Culture? Start->CellCulture Protocol_B PROTOCOL B: Meglumine Salt Formation (No Organic Solvent) InVivo->Protocol_B Alternative (High Dose) Protocol_C PROTOCOL C: Cyclodextrin Complex (HP-β-CD) InVivo->Protocol_C Preferred (Safety) DMSO_Tol Is DMSO > 1% tolerated? CellCulture->DMSO_Tol Protocol_A PROTOCOL A: Standard DMSO Stock (Dilute to <0.5%) DMSO_Tol->Protocol_A Yes DMSO_Tol->Protocol_C No (Toxic)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on assay type.

Step-by-Step Protocols

Protocol A: The "DMSO Spike" (Standard In Vitro)

Best for: High-throughput screening, enzyme assays, short-term cell culture.[1]

The Science: DMSO disrupts the crystal lattice effectively. The key is preventing re-crystallization when the hydrophobic molecule hits the water.

  • Preparation of Stock:

    • Dissolve 4-(2-Quinoxalinyl)benzoic acid in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: Sonicate for 5-10 minutes. The solution should be clear yellow/amber.

  • The "Dropwise" Dilution (Critical Step):

    • Prepare your aqueous buffer (PBS or Media). Ensure pH is 7.4 or higher.

    • Place the buffer on a magnetic stirrer creating a distinct vortex.

    • Add the DMSO stock dropwise into the center of the vortex.

    • Why? This rapidly disperses the DMSO, preventing local regions of high concentration where the compound might crash out before mixing.

  • Final Concentration: Keep final DMSO < 0.5% (v/v) to avoid cytotoxicity [1].

Protocol B: The "Meglumine Shift" (Salt Formation)

Best for: Animal studies where organic solvents (DMSO) are restricted.

The Science: Sodium salts (using NaOH) often fail for large hydrophobic acids because the sodium ion is too small to effectively shield the charge, leading to "ion-pair" precipitation. Meglumine (N-methylglucamine) is a bulky organic counter-ion that adds steric bulk and hydroxyl groups, significantly enhancing solubility [2].[1]

  • Calculate Stoichiometry:

    • Molar Mass of Compound: ~250.25 g/mol (Estimate based on structure).

    • Molar Mass of Meglumine: 195.21 g/mol .

    • Ratio: Use 1:1.1 (Compound : Meglumine).[1]

  • Procedure:

    • Weigh the compound and suspend in water (it will be a suspension).

    • Add the calculated amount of Meglumine.

    • Heat gently to 40-50°C with stirring.

    • The pH will rise, and the bulky meglumine counter-ion will form a soluble salt with the benzoate.

    • Result: A clear aqueous solution suitable for IV/IP injection.[1]

Protocol C: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Long-term stability, preventing precipitation over time.

The Science: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic quinoxaline tail enters the CD cavity, while the hydrophilic exterior keeps the complex soluble [3].

  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Complexation:

    • Dissolve your compound in a minimal volume of DMSO (e.g., 50 µL).

    • Add this DMSO concentrate slowly to the 20% CD solution with vigorous stirring.

    • Optional: If avoiding DMSO entirely, add the solid compound directly to the CD solution and stir for 24-48 hours at room temperature. Filter through a 0.22 µm filter.

  • Verification:

    • The solution should remain clear upon storage at 4°C.

Visualizing the Solubilization Mechanism

Understanding how these methods work helps you troubleshoot if they fail.

Mechanism Solid Solid Crystal (Stacked Layers) DMSO DMSO Solvation (Lattice Broken) Solid->DMSO Dissolution Water Aqueous Phase (Danger Zone) DMSO->Water Dilution Precip Precipitation (Hydrophobic Effect) Water->Precip No Stabilizer Stable Stable Solution (Encapsulated) Water->Stable + Cyclodextrin OR + Meglumine

Figure 2: The pathway from solid crystal to stable solution.[1] Without a stabilizer (CD or Counter-ion), the aqueous phase naturally leads back to precipitation.

Frequently Asked Questions (FAQs)

Q1: My solution is clear initially but precipitates after 2 hours. Why? A: This is "supersaturation."[1] You temporarily forced the compound into solution, but it is thermodynamically unstable.

  • Fix: Switch to Protocol C (Cyclodextrins). The inclusion complex prevents the molecules from finding each other and re-stacking.

Q2: Can I use NaOH instead of Meglumine? A: You can try, but Sodium Benzoate analogues with large hydrophobic tails often have a lower solubility product (


) than their Meglumine counterparts. Sodium ions can sometimes cause a "salting out" effect.[1] Meglumine is safer and more effective for this class of chemistry.

Q3: Is DMSO toxic to my cells? A: Yes, at high concentrations. Most mammalian cell lines tolerate 0.1% to 0.5% DMSO.[4] Above 1%, you risk membrane permeabilization and apoptosis [1]. Always include a "Vehicle Control" (DMSO only) in your experiment to normalize data.

Q4: The compound dissolves in DMSO but turns cloudy when I add it to my cell media (DMEM/RPMI). A: Cell media is rich in salts and proteins.

  • Ensure the media is warm (37°C).

  • Check if the media pH is acidic (yellow/orange). It must be neutral/basic (red/pink).[1]

  • Dilute the compound in PBS first, then add to media, rather than spiking DMSO directly into serum-rich media.

References

  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays.Link

  • Ovid. (2026).[1] Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction.[5]Link

  • National Institutes of Health (PMC). (2020). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents.[6]Link

  • PubChem. (2025).[1] 4-(3-Quinoxalin-2-yl-acryloyl)-benzoic acid Physical Properties.Link

Sources

Optimization

Quinoxaline Derivative Synthesis: A Technical Support Center for Impurity Removal

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, from biological screening to materials science. This resource provides not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification problems.

Troubleshooting Guide: From Crude Reality to Pure Compound

This section addresses specific, frequently encountered issues in a question-and-answer format. We focus on the causality behind each problem and provide detailed, actionable protocols.

Question 1: My crude product is a dark, tarry oil, not the expected solid. What happened and how can I purify it?

Probable Causes:

This is a common issue, particularly when classical synthesis methods are employed which may involve high temperatures and strong acid catalysts.[1] These conditions can lead to the formation of polymeric side products or degradation of your starting materials and the desired product.[1] The dark color often indicates the presence of oxidized species of the o-phenylenediamine starting material, which is highly susceptible to air oxidation, especially under acidic conditions.

Troubleshooting & Purification Protocol:

  • Initial Cleanup - The "Solvent Slam": Before attempting more refined purification, it's often effective to precipitate the desired, less polar quinoxaline derivative from a polar solvent.

    • Dissolve the crude oil in a minimal amount of a polar solvent in which your product is soluble, such as dichloromethane (DCM) or ethyl acetate.

    • Add this solution dropwise to a large volume of a stirred, non-polar solvent like hexanes or petroleum ether. Your product should precipitate, leaving many of the highly colored, polar impurities in the solvent.

    • Collect the precipitate by vacuum filtration. This solid is likely still impure but is a much better starting point for further purification.

  • Column Chromatography - The Workhorse of Purification: This is the most versatile method for separating the target compound from a range of impurities.[2][3]

    • Stationary Phase: Silica gel is the most common choice.[2]

    • Mobile Phase (Eluent) Selection: The key to successful separation is finding a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate.[2] A good starting point for many quinoxaline derivatives is a mixture of hexane and ethyl acetate.[2][4] Aim for an Rf value of 0.2-0.4 for your desired product.[2]

    • Protocol: A detailed protocol for column chromatography is provided in the Experimental Protocols section.

Question 2: I have a solid product, but TLC and NMR analysis show multiple spots/peaks. How can I separate my desired product from isomers and unreacted starting materials?

Probable Causes:

The presence of multiple products often points to two main culprits: unreacted starting materials and the formation of regioisomers.[1] The latter is particularly common when using unsymmetrically substituted o-phenylenediamines, as the two amino groups can have different reactivities, leading to isomeric products with very similar physical properties.[1]

Troubleshooting & Purification Protocols:

A. Recrystallization: For High Purity of a Major Product

Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent can be found.[2] It is most effective when your desired product is the major component of the mixture.

  • Principle: The ideal solvent will dissolve your compound well at its boiling point but poorly at low temperatures.[4] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Solvent Screening: Test a range of solvents. Common choices for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.[4][5][6]

  • Protocol: A detailed step-by-step guide to recrystallization is available in the Experimental Protocols section.

B. Acid-Base Extraction: Exploiting Chemical Handles

Quinoxaline derivatives are weakly basic due to the nitrogen atoms in the pyrazine ring. This property can be exploited to separate them from non-basic impurities.[7]

  • Principle: By treating an organic solution of your crude product with an aqueous acid, the basic quinoxaline will be protonated, forming a salt that is soluble in the aqueous layer.[8] Neutral impurities will remain in the organic layer. The layers can then be separated, and the pure quinoxaline can be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.[8]

  • Applicability: This method is particularly useful for removing unreacted dicarbonyl compounds or other neutral, non-basic side products.

  • Protocol: A detailed acid-base extraction workflow is provided in the Experimental Protocols section.

Question 3: My final product is discolored (e.g., yellow or brown) even after chromatography. What causes this and can it be removed?

Probable Causes:

Persistent color after purification often indicates trace amounts of highly conjugated or oxidized impurities. These can sometimes co-elute with your product during chromatography.[4] Residual transition metal catalysts, if used in the synthesis, can also impart color.

Troubleshooting & Advanced Purification:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol: Dissolve your purified but colored product in a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated carbon. Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be significantly less colored. You can then proceed with recrystallization.

  • Preparative HPLC: When all else fails, preparative High-Performance Liquid Chromatography (HPLC) can provide the high-resolution separation needed to remove even very closely related impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in quinoxaline synthesis?

Impurities can arise from several sources:

  • Starting Materials: Impurities in the initial o-phenylenediamine or dicarbonyl compound can lead to side reactions.[1][10]

  • Side Reactions: The formation of undesired side products, such as regioisomers when using unsymmetrical diamines, is a common issue.[1]

  • Degradation: The quinoxaline product itself might be unstable under harsh reaction conditions like high heat or strong acids.[1]

  • Reagents and Solvents: Residual catalysts or solvents used in the synthesis can contaminate the final product.[10]

Q2: How can I best monitor the purity of my quinoxaline derivative during purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[2] Due to their aromatic nature, quinoxaline derivatives are typically UV-active and can be easily visualized on a TLC plate with a fluorescent indicator under a UV lamp (254 nm).[2] Staining with iodine vapor can also be used.[2] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]

Q3: Can I avoid the use of column chromatography altogether?

In some cases, yes. Newer synthetic methods, such as those using mechanochemistry (homogenization), can lead to very clean reactions with high conversion, yielding a product that is sufficiently pure without chromatographic purification.[11] Additionally, if your product readily crystallizes and the impurities have significantly different solubility profiles, a simple recrystallization or precipitation may be sufficient.[12]

Visualized Workflows

Logical Flow for General Impurity Removal

This diagram outlines a systematic approach to purifying a crude quinoxaline derivative.

Purification_Workflow Crude Crude Product (Oil or Impure Solid) Initial_Cleanup Initial Cleanup (e.g., Precipitation) Crude->Initial_Cleanup Assess_Purity Assess Purity (TLC/NMR) Initial_Cleanup->Assess_Purity Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Complex Mixture Recrystallization Recrystallization Assess_Purity->Recrystallization Mostly Pure Acid_Base Acid-Base Extraction Assess_Purity->Acid_Base Basic/Neutral Separation Check_Color Colored Impurities? Column_Chromatography->Check_Color Recrystallization->Check_Color Acid_Base->Check_Color Final_Product Pure Product Check_Color->Final_Product No Charcoal Activated Carbon Treatment Check_Color->Charcoal Yes Charcoal->Recrystallization

Caption: A decision-making workflow for the purification of quinoxaline derivatives.

Experimental Protocols

Protocol 1: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of your product (aim for Rf ≈ 0.2-0.4) from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting eluent for gradient elution). Pour the slurry into a glass column and allow the silica to settle into a uniform bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply this solution to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting the eluent in fractions.[4] If using a gradient, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified quinoxaline derivative.[4]

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[4]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated, basic quinoxaline derivative will be in the aqueous layer (check which layer is aqueous). Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer.

  • Neutralization: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your quinoxaline product should precipitate out as a neutral solid.

  • Back-Extraction: Add fresh organic solvent to the neutralized aqueous mixture and shake to extract the neutral product back into the organic layer. Separate the layers and repeat the extraction of the aqueous layer.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Data Summary

Purification TechniqueBest For...Key Parameters to OptimizeCommon Issues
Recrystallization Removing small amounts of impurities from a mostly pure solid.Solvent choice, cooling rate.Oiling out, low recovery, premature crystallization.[4]
Column Chromatography Separating complex mixtures with different polarities.Stationary phase, mobile phase (eluent) composition.Poor separation (co-elution), product streaking.[2]
Acid-Base Extraction Separating basic quinoxalines from neutral or acidic impurities.pH of aqueous washes, choice of organic solvent.Emulsion formation, incomplete extraction.
Activated Carbon Removing highly colored, trace impurities.Amount of carbon, contact time.Product adsorption leading to lower yield.

References

  • Al-Ostath, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2020(6), 278-300. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • Aguilar-Lugo, C., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022). An Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. IJRAR.org. Retrieved from [Link]

  • Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • PubMed. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry. Retrieved from [Link]

  • Liu, G., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Retrieved from [Link]

  • Ali, M. F., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Retrieved from [Link]

  • Sarkis, G. Y., & Al-Azawe, S. (1973). Synthesis and spectral data for quinoxaline derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Roy, B., et al. (2024). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Sri K.V. College of Pharmacy. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Retrieved from [Link]

  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Insciences. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

Sources

Troubleshooting

stability of 4-(2-Quinoxalinyl)benzoic acid under UV light

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for 4-(2-Quinoxalinyl)benzoic acid. This document provides researchers, scientists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 4-(2-Quinoxalinyl)benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the photostability of this compound. We will address common questions, troubleshoot experimental issues, and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of 4-(2-Quinoxalinyl)benzoic acid when exposed to UV light?

A: While specific photostability data for 4-(2-Quinoxalinyl)benzoic acid is not extensively published, the core quinoxaline structure provides insight into its likely behavior. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds known to be photoreactive under certain conditions.[1][2] The quinoxaline ring can absorb UV radiation, which may lead to electronic excitation and subsequent chemical degradation.[3][4]

The presence of the benzoic acid moiety could also influence stability. Therefore, it is crucial to assume that 4-(2-Quinoxalinyl)benzoic acid has the potential for photodegradation and to experimentally determine its stability profile under your specific conditions. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.[5][6]

Q2: What are the likely photodegradation pathways for this molecule?

A: The degradation of quinoxaline-containing molecules can be complex. Based on the chemistry of related structures, several pathways are plausible:

  • Photo-oxidation: This is a common degradation route for many pharmaceuticals.[7] The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opening products. The presence of atmospheric oxygen can significantly accelerate this process.

  • Photo-induced Rearrangement: Certain quinoxaline derivatives, particularly those with N-oxide groups, are known to undergo rearrangement upon UV irradiation to form different heterocyclic structures.[8]

  • Reactions Involving the Benzoic Acid Group: While the aromatic ring of benzoic acid is relatively stable, the carboxylic acid group could potentially undergo reactions like decarboxylation under high-energy UV exposure, although this is generally less common than reactions involving the heterocyclic quinoxaline core.

The exact pathway is highly dependent on factors like the solvent used, the presence of oxygen, and the specific wavelength of UV light.[7] Identifying the degradation products requires analytical techniques like LC-MS/MS and NMR spectroscopy.[1][9]

Q3: What experimental factors will most significantly impact the rate of photodegradation?

A: Several factors can influence the rate and extent of photodegradation:

  • Wavelength and Intensity of UV Light: The rate of degradation is directly related to the intensity of the light source and whether its emission spectrum overlaps with the compound's UV absorbance spectrum.[7][10] More energetic, shorter wavelengths (like UV-C) may cause more rapid degradation than less energetic wavelengths (UV-A).

  • Solvent/Matrix: The polarity, pH, and chemical nature of the solvent can stabilize or destabilize the molecule in its excited state. For some quinoxalines, degradation is significantly faster under acidic conditions.[11][12]

  • Presence of Oxygen: As photo-oxidation is a likely pathway, the presence of dissolved oxygen can increase the degradation rate. Purging solutions with an inert gas like nitrogen or argon can help mitigate this.[7]

  • Concentration: The concentration of the compound in solution can affect degradation kinetics.[7]

  • Temperature: While photochemistry is primarily driven by light, elevated temperatures can accelerate secondary thermal degradation reactions. It is crucial to control the temperature during photostability experiments.[10][13]

Q4: Are there regulatory standards for conducting photostability studies?

A: Yes, the primary guideline is the ICH Q1B: Photostability Testing of New Drug Substances and Products .[14] This guideline provides a standardized approach for assessing the photostability of pharmaceuticals. It recommends a two-part process: forced degradation and confirmatory testing.

The goal of these studies is to determine if light exposure results in an unacceptable change in the drug substance or product and to develop appropriate protective measures (e.g., light-resistant packaging).[14][15]

ICH Q1B Recommended Light Exposure Conditions
ParameterExposure Level
Overall Illumination Not less than 1.2 million lux hours
Near UV Energy Not less than 200 watt hours/square meter

This table summarizes the minimum exposure levels for confirmatory photostability studies as specified by the ICH Q1B guideline.[14][16]

Troubleshooting Guide for Experimental Issues

Problem: I'm observing unexpectedly rapid degradation of my compound, even with short UV exposure.
  • Possible Cause 1: Inappropriate Solvent Choice. Your solvent may be acting as a photosensitizer or participating in the degradation reaction.

    • Troubleshooting Step: Test the stability of your compound in a range of solvents with different polarities (e.g., acetonitrile, methanol, water, DMSO). Ensure the solvents are high-purity or HPLC-grade to avoid impurities that could act as sensitizers.

  • Possible Cause 2: High-Intensity or Incorrect Wavelength Light Source. Your light source may be emitting high-energy UV radiation (e.g., below 320 nm) that is not representative of typical storage or handling conditions, leading to aggressive degradation.[10]

    • Troubleshooting Step: Verify the spectral output of your lamp. According to ICH Q1B, light sources emitting significant radiation below 320 nm should be filtered.[10][14] Consider reducing the intensity or increasing the distance between the source and the sample.

  • Possible Cause 3: Presence of Contaminants. Trace amounts of metal ions or other reactive species in your sample or buffer can catalyze photodegradation.[7]

    • Troubleshooting Step: Use high-purity water (e.g., Milli-Q) and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.

Problem: My HPLC/LC-MS analysis shows many new, unidentifiable peaks after UV exposure.
  • Possible Cause 1: Formation of Secondary Degradants. The initial (primary) photodegradation products may themselves be unstable and are breaking down further into secondary products.

    • Troubleshooting Step: Perform a time-course experiment. Analyze samples at multiple, shorter time points (e.g., 0, 1, 2, 4, 8 hours) to track the appearance and disappearance of peaks. This can help distinguish primary degradants (which appear first) from secondary ones.

  • Possible Cause 2: Non-Specific Degradation. The conditions may be too harsh, causing the molecule to fragment into many small, unrelated products rather than following a clear degradation pathway.

    • Troubleshooting Step: Reduce the stress level. Decrease the light intensity or exposure time to achieve a target degradation of 5-20%, which is generally considered sufficient for identifying relevant degradants in forced degradation studies.[5]

  • Possible Cause 3: Interaction with Formulation Components. If you are working with a formulated product, the active ingredient may be reacting with excipients upon light exposure.

    • Troubleshooting Step: Analyze the stability of the active ingredient in a simple solution and compare it to the full formulation. Also, expose a placebo (the formulation without the active ingredient) to the same conditions to see if the excipients themselves degrade.

Problem: My photostability results are not reproducible.
  • Possible Cause 1: Inconsistent Light Exposure. Fluctuations in lamp output, variations in sample positioning, or inconsistent exposure times will lead to variable results.

    • Troubleshooting Step: Use a calibrated radiometer/lux meter to monitor the light source's output. Ensure that samples are placed at the exact same distance and orientation in every experiment. A validated chemical actinometric system can also be used to ensure consistent light dosage.[14]

  • Possible Cause 2: Temperature Fluctuations. Photostability chambers can generate significant heat. If not properly controlled, temperature variations can affect degradation rates.[13]

    • Troubleshooting Step: Monitor the temperature inside the chamber directly beside your samples. Use a dark control sample placed alongside the exposed sample to differentiate between thermal and photodegradation.[10] The ICH Q1B guideline recommends appropriate temperature control.[16]

  • Possible Cause 3: Sample Preparation Inconsistency. Minor variations in concentration, pH, or dissolved oxygen can lead to different results.

    • Troubleshooting Step: Standardize your sample preparation protocol. Use volumetric flasks for accurate dilutions, buffer solutions to control pH, and consider purging solutions with nitrogen if oxygen-mediated degradation is suspected.

Experimental Protocols & Workflows

The following diagram illustrates a standard workflow for conducting a photostability study, from initial planning to final analysis, in accordance with regulatory expectations.

G Figure 1: General Workflow for a Photostability Study cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Analysis & Reporting Plan Define Study Objectives (Forced vs. Confirmatory) Prep Prepare Samples (Solution/Solid State) Plan->Prep Control Prepare Dark Control (Wrap in Aluminum Foil) Prep->Control Exposure Expose Samples in a Validated Photostability Chamber Control->Exposure Monitor Monitor Light Exposure & Temperature (ICH Q1B Conditions) Exposure->Monitor Analysis Analyze Samples vs. Dark Control (e.g., HPLC, UV-Vis) Monitor->Analysis Identify Identify & Characterize Degradants (e.g., LC-MS, NMR) Analysis->Identify Report Document Results & Assess Stability (Mass Balance, Pathway ID) Identify->Report

Protocol 1: Forced Photodegradation Study of 4-(2-Quinoxalinyl)benzoic acid

Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method. This protocol is designed as a starting point and should be adapted based on initial results.

  • Preparation of Solutions:

    • Prepare a stock solution of 4-(2-Quinoxalinyl)benzoic acid at 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Dilute the stock solution to a final concentration of 0.1 mg/mL in the same solvent. Prepare enough solution for all time points and controls.

  • Sample Setup:

    • Pipette 2 mL of the 0.1 mg/mL solution into chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

    • Prepare an equal number of "dark control" samples by wrapping the vials completely in aluminum foil.[10]

  • Exposure Conditions:

    • Place both sets of vials (exposed and dark control) in a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near UV lamps).[14]

    • Position the samples to ensure uniform illumination.

    • Expose the samples, pulling one exposed vial and one dark control vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The goal is to find a time point that results in approximately 10-20% degradation of the parent compound.[5]

  • Analysis:

    • Immediately after collection, analyze each sample by a suitable analytical method (e.g., HPLC with UV detection).

    • Compare the chromatogram of the exposed sample to the time-zero sample and the dark control.

    • Calculate the percentage degradation of 4-(2-Quinoxalinyl)benzoic acid.

    • Evaluate peak purity of the parent peak and determine the relative retention times of any new peaks (degradants).

Hypothetical Photodegradation Pathway

The following diagram presents a hypothetical degradation pathway for 4-(2-Quinoxalinyl)benzoic acid under UV light in the presence of oxygen. This is a conceptual model to guide the identification of potential degradants.

G Figure 2: Hypothetical Photodegradation Pathways Parent 4-(2-Quinoxalinyl)benzoic acid N_Oxide Quinoxaline N-Oxide Derivative Parent->N_Oxide UV, O2 Hydroxylated Hydroxylated Quinoxaline Derivative Parent->Hydroxylated UV, O2, H2O RingOpened Ring-Opened Product N_Oxide->RingOpened Further UV Exposure Hydroxylated->RingOpened Further UV Exposure

This model suggests that initial photo-oxidation could lead to the formation of N-oxides or hydroxylated species on the quinoxaline ring. These primary degradants may be less stable and could undergo further reactions, such as ring opening, with continued UV exposure.

References

  • Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed. Available at: [Link]

  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository. Available at: [Link]

  • Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell - RSC Publishing. Available at: [Link]

  • Sulfaquinoxaline oxidation by UV-C activated sodium persulfate: Degradation kinetics and toxicological evaluation - University of Johannesburg. Available at: [Link]

  • Sulfaquinoxaline oxidation by UV-C activated sodium persulfate: Degradation kinetics and toxicological evaluation - PubMed. Available at: [Link]

  • Aging of quinoxaline-based polymer solar cells under UV-free white light - RSC Publishing. Available at: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - PMC. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update - American Journal of Chemistry. Available at: [Link]

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: [Link]

  • [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives] - PubMed. Available at: [Link]

  • [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives] - ResearchGate. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - European Medicines Agency. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC. Available at: [Link]

  • Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives: A Review - Pharmacophore. Available at: [Link]

  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization - MDPI. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. Available at: [Link]

  • Photostability testing theory and practice - Q1 Scientific. Available at: [Link]

  • Photostability - IAGIM. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Selection and Crystallization of 4-(2-Quinoxalinyl)benzoic Acid

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the purification of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the purification of 4-(2-Quinoxalinyl)benzoic acid. Crystallization is a powerful purification technique, but its success is critically dependent on the rational selection of a solvent system. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to help you achieve high-purity crystalline material.

Understanding the Molecule: A Physicochemical Profile

4-(2-Quinoxalinyl)benzoic acid is a bifunctional molecule, possessing both a weakly basic quinoxaline moiety and an acidic carboxylic acid group. This structure dictates its solubility behavior. The aromatic core makes it largely non-polar, while the carboxylic acid and quinoxaline nitrogens introduce sites for hydrogen bonding, conferring a degree of polarity.

Similar to benzoic acid, its solubility in cold water is expected to be very low but should increase significantly in hot water.[1] The molecule's ability to act as both a hydrogen bond donor (from the -COOH group) and acceptor (at the quinoxaline nitrogens and carbonyl oxygen) is a key factor in solvent selection.[2] Solvents that can engage in these interactions are often excellent candidates.

FAQ: Solvent Selection Strategy

This section addresses common questions encountered when developing a crystallization protocol for 4-(2-Quinoxalinyl)benzoic acid.

Q1: What are the ideal characteristics of a crystallization solvent for this compound?

An ideal solvent should exhibit a steep solubility curve for the compound. This means 4-(2-Quinoxalinyl)benzoic acid should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This differential solubility is the driving force for crystallization upon cooling. Other critical solvent properties include:

  • Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point (ideally <110 °C) for easy removal from the final crystals during drying.[3]

  • Safety: The solvent should have low toxicity and flammability.

  • Crystal Quality: The chosen solvent should facilitate the growth of well-defined, non-amorphous crystals.

Q2: Which solvents are good starting points for screening?

Given the molecule's aromatic and hydrogen-bonding characteristics, a range of solvents should be tested. The principle of "like dissolves like" is a useful starting point.[4] Polar protic solvents are often successful for aromatic carboxylic acids.[5]

Table 1: Recommended Solvents for Initial Screening
SolventClassBoiling Point (°C)Rationale & Expected Outcome
Ethanol Polar Protic78Excellent starting point. Can form hydrogen bonds with the carboxylic acid and quinoxaline nitrogens. Often used for crystallizing quinoxaline derivatives.[6][7][8]
Isopropanol Polar Protic82Similar to ethanol but slightly less polar. May offer a better solubility profile if ethanol proves too effective a solvent (i.e., compound is too soluble).
Ethyl Acetate Polar Aprotic77Good solvent for many organic compounds and can be effective for aromatic systems.[9]
Toluene Non-polar111The aromatic nature may aid in dissolving the compound at high temperatures. Often used in mixed-solvent systems as the "good" solvent.[9][10]
Acetone Polar Aprotic56A strong, polar solvent that may dissolve the compound well. Its low boiling point can sometimes lead to rapid crashing out.[1]
Water Polar Protic100Unlikely to be a good single solvent due to expected low solubility. However, it is an excellent anti-solvent candidate when paired with a water-miscible solvent like ethanol or acetone.[4]

Q3: How do I perform an effective small-scale solvent screen?

A systematic solvent screen is the most reliable way to identify a suitable crystallization solvent.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 4-(2-Quinoxalinyl)benzoic acid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Note if the solid dissolves completely. If it does, that solvent is unsuitable as a single-crystallization solvent because the compound is too soluble at low temperatures.

  • Heating: For the tubes where the solid did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. An ideal solvent will produce a good yield of well-defined crystals. A fine powder suggests the crystallization was too rapid, while no crystals indicate the compound is still too soluble or requires further inducement.[11]

Q4: Should I consider a mixed-solvent (binary) system?

Yes, absolutely. A mixed-solvent system is often the solution when no single solvent provides the ideal solubility profile. This technique, also known as anti-solvent crystallization, is highly effective.[10]

The strategy involves:

  • Dissolving the compound in a "good" solvent in which it is highly soluble (e.g., Ethanol, Toluene, DMF).[10]

  • Slowly adding a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Water, Hexane, Diethyl Ether) until the solution becomes persistently cloudy (turbid).[4][10]

  • Gently heating the mixture until the solution becomes clear again.

  • Allowing the solution to cool slowly, which induces crystallization.

Solvent_Selection_Workflow start Start: Crude 4-(2-Quinoxalinyl)benzoic acid screen Perform small-scale solvent screen (Protocol 1) start->screen dissolves_cold Is compound soluble in cold solvent? screen->dissolves_cold try_mixed No ideal single solvent found. Design a mixed-solvent system. screen->try_mixed dissolves_hot Is compound soluble in hot solvent? dissolves_cold->dissolves_hot Yes poor_solvent Poor solvent. Consider as anti-solvent. dissolves_cold->poor_solvent No good_single Good single solvent candidate. Proceed to optimization. dissolves_hot->good_single Yes dissolves_hot->try_mixed No good_solvent Select a 'Good' Solvent (dissolves compound easily) try_mixed->good_solvent anti_solvent Select a miscible 'Anti-Solvent' (compound is insoluble) good_solvent->anti_solvent mixed_protocol Perform anti-solvent crystallization anti_solvent->mixed_protocol

Troubleshooting Guide

Even with a good solvent system, challenges can arise. This guide addresses the most common issues.

Q: My compound "oiled out" instead of crystallizing. What should I do?

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or its melting point as a mixture with the solvent).[11] This is common with impure compounds, as impurities can significantly depress the melting point.

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-15% more volume) to decrease the saturation point. Allow it to cool again, more slowly this time.[11]

  • Lower the Cooling Temperature: If adding more solvent doesn't work, it may be that the saturation temperature is still too high. Try cooling the solution at a much lower temperature (e.g., in a dry ice/acetone bath) to force rapid solidification, even if it's amorphous. You can then attempt to recrystallize this more pure solid.

  • Change Solvents: The solvent may be too high-boiling. Switch to a lower-boiling point solvent that provides a similar solubility profile.

Q: Crystal formation was instantaneous, resulting in a fine powder. How can I get larger crystals?

Cause: This is known as "crashing out." The solution was likely too concentrated, leading to excessively rapid nucleation and preventing the orderly growth of larger crystals.[11]

Solutions:

  • Use More Solvent: The simplest fix is to repeat the crystallization using more solvent. Re-heat the mixture, add more solvent until the solid redissolves, and then cool slowly.[11]

  • Slow Down the Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a cold bath. Slower cooling encourages fewer nucleation sites and promotes larger crystal growth.

Q: No crystals formed even after the solution cooled to room temperature and icing. What are my next steps?

Cause: This can happen for two main reasons: the solution is not sufficiently supersaturated (too much solvent was used), or there is an energetic barrier to nucleation.

Solutions (in order of application):

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.[11]

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, allow it to cool again.[11]

  • Use an Anti-Solvent: If you are using a single solvent system, you can try to force crystallization by slowly adding an anti-solvent while stirring.

Troubleshooting_No_Crystals start Problem: No crystals form upon cooling step1 1. Scratch inner surface of flask with a glass rod start->step1 check1 Crystals form? step1->check1 step2 2. Add a seed crystal of pure compound check1->step2 No success Success! Collect crystals. check1->success Yes check2 Crystals form? step2->check2 step3 3. Reduce solvent volume (boil off 20-30%) & re-cool check2->step3 No check2->success Yes check3 Crystals form? step3->check3 step4 4. Consider adding a miscible anti-solvent dropwise check3->step4 No check3->success Yes fail Re-evaluate solvent system. Solution may be too dilute. step4->fail

Q: The crystallization yield is very low. How can I improve it?

Cause: A significant portion of your compound remains dissolved in the solvent (the mother liquor) after cooling.

Solutions:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent is the most common cause of low yield.[11]

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath or freezer, if the solvent allows) to maximize precipitation.

  • Evaporate the Mother Liquor: After filtering your first crop of crystals, you can concentrate the mother liquor by boiling off the solvent. Upon cooling this more concentrated solution, a second, though likely less pure, crop of crystals may be obtained.

References

  • Taylor & Francis. (2020, November 17). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PMC. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]

  • University of Angers. Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ARC Journals. (2015, January 15). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. Retrieved from [Link]

  • MDPI. (2000, June 18). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Retrieved from [Link]

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]

  • PubChem. 4-(3-Quinoxalin-2-yl-acryloyl)-benzoic acid. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Scribd. Properties and Uses of Benzoic Acid. Retrieved from [Link]

  • PubChemLite. Benzoic acid, 4-(2-methyl-4-oxo-3(4h)-quinazolinyl). Retrieved from [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-(2-cyanovinyl) benzoic acid. Retrieved from [Link]

  • PMC. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.... Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Retrieved from [Link]

  • Wikipedia. Benzoic acid. Retrieved from [Link]

  • MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions in 4-(2-Quinoxalinyl)benzoic acid production

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Quinoxalinyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Quinoxalinyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing side reactions and optimizing product yield. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(2-Quinoxalinyl)benzoic acid?

The most direct and widely employed method for synthesizing 2-arylquinoxalines is the condensation of an o-phenylenediamine with an arylglyoxal.[1] For the target molecule, 4-(2-Quinoxalinyl)benzoic acid, this involves the reaction of o-phenylenediamine with 4-carboxyphenylglyoxal, typically in a solvent like ethanol or DMF.[1][2]

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in this synthesis can typically be attributed to several factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

  • Purity of Starting Materials: Impurities in either the o-phenylenediamine or the 4-carboxyphenylglyoxal can lead to competing side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and overall yield.[3]

  • Difficult Purification: Product loss during workup and purification can artificially lower the isolated yield.

Q3: I am observing multiple spots on my TLC plate that are not starting material. What are the likely side products?

The most common side products depend on the specific variant of the synthesis you are running:

  • Incomplete Condensation Intermediates: The initial condensation can form imine intermediates that may not fully cyclize.

  • Regioisomers: If you are using a substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine) to create an analogue, you will likely form two different regioisomers, which can be difficult to separate.

  • Self-Condensation of Dicarbonyl: While less common with glyoxals than other diketones, self-condensation of the dicarbonyl component can occur under certain conditions.[4]

Q4: Is the carboxylic acid group on the 4-carboxyphenylglyoxal sensitive to the reaction conditions?

The carboxylic acid moiety is generally stable under the neutral or mildly acidic conditions typically used for quinoxaline synthesis. Unlike syntheses that start with 3,4-diaminobenzoic acid, where decarboxylation at high temperatures is a major concern, this route is less prone to losing the -COOH group.[2][5] However, the acidic proton can influence the reaction environment.

Troubleshooting Guides: Minimizing Side Reactions

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield and Incomplete Reaction

Q: My reaction stalls, and the TLC shows significant amounts of unreacted o-phenylenediamine. How can I drive the reaction to completion?

A: This is a classic issue of reaction kinetics and equilibrium. The formation of the dihydropyrazine intermediate and its subsequent oxidation to the quinoxaline product can be slow under certain conditions.

Causality & Solution:

The rate-determining step is often the cyclization or the final oxidation to the aromatic quinoxaline. To overcome this, you need to optimize the reaction environment to favor product formation.

  • Catalyst Choice: While many syntheses proceed without a catalyst, the addition of a mild acid can accelerate the reaction. Acetic acid is a common and effective choice.[3] For more challenging substrates, catalysts like iodine or ceric ammonium nitrate (CAN) have been shown to improve yields and shorten reaction times.[6]

  • Temperature and Reaction Time: Ensure the reaction is heated sufficiently. Refluxing in ethanol or heating to 50-120 °C in DMF are common conditions.[1] Monitor the reaction by TLC over a longer period (e.g., 12-24 hours) to confirm if it is simply slow.

  • Solvent Selection: The choice of solvent can influence reactant solubility and reaction rates. Acetic acid has been shown to be an excellent solvent for similar condensations.[3] Ethanol is also widely used. If solubility is an issue, consider a more polar aprotic solvent like DMF.

Problem 2: Formation of Regioisomers with Substituted Diamines

Q: I am trying to synthesize a derivative using 4-substituted-o-phenylenediamine, and I am getting a nearly 1:1 mixture of two products that are very difficult to separate. How can I improve regioselectivity?

A: This is a critical challenge when using unsymmetrical o-phenylenediamines. The two amino groups have different electronic and steric environments, leading to competitive attack at the two carbonyls of the glyoxal, resulting in two possible regioisomers.

Causality & Solution:

The regiochemical outcome is determined by the relative nucleophilicity of the two amino groups and the electrophilicity of the carbonyl carbons. You can influence this balance by carefully selecting your reaction conditions.

  • Directed Synthesis with Acid Catalysis: The use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent like DMF can significantly enhance regioselectivity. The acid protonates a carbonyl group on the glyoxal, increasing its electrophilicity and favoring attack by the more nucleophilic amino group of the diamine.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the relative reactivity of the amino groups. Experimenting with different solvents (e.g., DMF vs. ethanol vs. acetic acid) can sometimes favor the formation of one isomer over the other.

Below is a diagram illustrating the formation of regioisomers.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_products Products SM1 4-Substituted o-Phenylenediamine P1 Attack at Carbonyl A SM1->P1 P2 Attack at Carbonyl B SM1->P2 SM2 4-Carboxyphenylglyoxal SM2->P1 SM2->P2 Prod1 Regioisomer 1 P1->Prod1 Cyclization Prod2 Regioisomer 2 P2->Prod2 Cyclization G cluster_layers Phase Separation Start Crude Reaction Mixture Step1 Dissolve in EtOAc Extract with aq. NaHCO₃ Start->Step1 Organic Organic Layer (Neutral/Basic Impurities) Step1->Organic Separate Aqueous Aqueous Layer (Product as Sodium Salt) Step1->Aqueous Separate Step2 Acidify Aqueous Layer with 1M HCl Aqueous->Step2 Step3 Filter Precipitate Step2->Step3 Step4 Wash with Cold Water Step3->Step4 Step5 Recrystallize from EtOH/Water Step4->Step5 End Pure Product Step5->End

Caption: Workflow for the purification of carboxylic acids.

Experimental Protocols & Data

General Protocol for the Synthesis of 4-(2-Quinoxalinyl)benzoic Acid

This protocol is a starting point and may require optimization based on your specific experimental setup and purity requirements.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of 4-carboxyphenylglyoxal (1.0 eq) in ethanol to the flask.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

  • Purification: Filter the crude solid and purify using the acid-base extraction and/or recrystallization protocols described in the troubleshooting guide.

Data Summary: Effect of Reaction Conditions on 2-Arylquinoxaline Synthesis

The following table, adapted from data on analogous syntheses, illustrates how reaction conditions can influence product yield. The model reaction is the condensation of an o-phenylenediamine with an arylglyoxal.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1265
2Acetic Acid (10)EthanolReflux685
3Iodine (5)Ethanol/Water50 (Microwave)0.0592 [7]
4NoneDMF100478 [1]

This data is representative of typical trends in quinoxaline synthesis and should be used as a guide for optimization.

References

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved February 20, 2026, from [Link]

  • Artasensi, A., Salina, E., Fumagalli, L., & Regazzoni, L. G. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved February 20, 2026, from [Link]

  • El-Sayed, M. A. F., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(15), 4436.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • BenchChem. (2025). Comparative study of different synthetic routes to substituted quinoxalines. BenchChem Technical Support.
  • RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
  • Shtamburg, V. G., et al. (2022). THE INTERACTION OF THE 4-CARBOXYPHENYLGLYOXAL WITH N-HYDROXYUREA AND N-ALKOXY-N'-ALKYL(ARYL)UREAS. Journal of Chemistry and Technologies, 30(1), 106-116.
  • Chemical Communications (RSC Publishing). (2025). Switchable synthesis of benzimidazole/quinoxaline C-glycosides with o-phenylenediamines and sulfoxonium ylide glyco-reagents.
  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved February 20, 2026, from [Link]

  • The peculiarities of the 4-carboxyphenylglyoxal and N-alkoxy-N'-arylureas interaction. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Rist, B., & Zocher, R. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(16), 4106-4112.
  • Sharma, R., et al. (2021).
  • Khalafy, J., et al. (2012). The synthesis of 2-arylquinoxaline derivatives. Current Chemistry Letters, 1(3), 139-146.
  • Thieme. (n.d.). Synthesis of 2-Arylquinoxalines from Sulfoxonium Ylides in the Absence of Sacrificial Electrophile and Base. Retrieved February 20, 2026, from [Link]

  • Poursattar Marjani, A., Khalafy, J., & Habashi, B. P. (2013).
  • ResearchGate. (n.d.). Scheme 10. Synthesis of substituted 2-arylquinoxalines. Retrieved February 20, 2026, from [Link]

  • Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(15), 8741.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved February 20, 2026, from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. Retrieved February 20, 2026, from [Link]

  • Wang, Z., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296.
  • Lytle, M. L., & Percec, V. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5698.
  • BenchChem. (2025). Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol. BenchChem Technical Support.
  • PrepChem. (n.d.). Synthesis of 4-(2-cyanovinyl) benzoic acid. Retrieved February 20, 2026, from [Link]

  • PubMed. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved February 20, 2026, from [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Spectrometry of 4-(2-Quinoxalinyl)benzoic acid

In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel chemical entities is paramount. Quinoxaline derivatives, a prominent class of nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel chemical entities is paramount. Quinoxaline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The compound 4-(2-Quinoxalinyl)benzoic acid, in particular, serves as a critical scaffold in the design of new therapeutic agents. This guide provides an in-depth analysis of its 1H NMR spectrum, a cornerstone technique for structural verification, and compares its utility with other key analytical methods.

The Decisive Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 4-(2-Quinoxalinyl)benzoic acid, with its distinct aromatic regions, 1H NMR offers a definitive fingerprint.

A standard protocol for acquiring the 1H NMR spectrum of 4-(2-Quinoxalinyl)benzoic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified 4-(2-Quinoxalinyl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for the convenient chemical shift of its residual peak.[1]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key acquisition parameters to consider include the spectral width, acquisition time, relaxation delay, and number of scans. For a dilute sample, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpreting the 1H NMR Spectrum: A Step-by-Step Analysis

The 1H NMR spectrum of 4-(2-Quinoxalinyl)benzoic acid is characterized by a series of signals in the aromatic region (typically δ 7.0-9.5 ppm) and a characteristic signal for the carboxylic acid proton.

Diagram: Molecular Structure of 4-(2-Quinoxalinyl)benzoic acid with Proton Labeling

Caption: Labeled structure of 4-(2-Quinoxalinyl)benzoic acid for NMR analysis.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H_A, H_A'~8.3Doublet~8.0 (ortho)Protons ortho to the electron-withdrawing quinoxalinyl group are significantly deshielded.
H_B, H_B'~8.1Doublet~8.0 (ortho)Protons ortho to the electron-withdrawing carboxyl group are deshielded.
H_C~9.3Singlet-The proton at the 3-position of the quinoxaline ring is a singlet and highly deshielded due to the adjacent nitrogen atoms.
H_D, H_G~8.1-8.2Multipletortho, metaProtons on the benzo part of the quinoxaline ring.
H_E, H_F~7.8-7.9Multipletortho, metaProtons on the benzo part of the quinoxaline ring.
COOH>10Broad Singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can be exchanged with D2O.[3]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

The causality behind these assignments lies in the electronic effects of the substituents. The electron-withdrawing nature of the quinoxaline ring and the carboxylic acid group deshields the adjacent protons, shifting their signals downfield. The coupling patterns (doublets and multiplets) arise from spin-spin coupling with neighboring protons, providing crucial information about their connectivity. The ortho coupling constants are typically in the range of 6-9 Hz.[3]

A Comparative Look at Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. Here, we compare its performance with other common analytical methods.

Technique Strengths for 4-(2-Quinoxalinyl)benzoic acid Limitations
13C NMR - Provides information on the carbon skeleton.[4] - Confirms the number of unique carbon environments.[4] - The carbonyl carbon of the carboxylic acid gives a characteristic signal around 172 ppm.[4]- Lower sensitivity compared to 1H NMR, requiring more sample or longer acquisition times. - Does not provide direct information on proton connectivity.
Mass Spectrometry (MS) - Determines the molecular weight with high accuracy (HRMS). - Provides fragmentation patterns that can help in structural elucidation.[5]- Isomeric compounds may have identical molecular weights. - Does not provide detailed information on the arrangement of atoms.
High-Performance Liquid Chromatography (HPLC) - Assesses the purity of the compound.[6][7] - Can be used for quantification.[6][8]- Does not provide structural information on its own. - Requires a suitable chromophore for UV detection.[1]
Infrared (IR) Spectroscopy - Identifies functional groups, such as the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the O-H stretch (broad band around 3000 cm⁻¹).- Provides limited information on the overall molecular structure. - Can be difficult to interpret complex spectra.

A robust workflow for the characterization of 4-(2-Quinoxalinyl)benzoic acid involves a logical sequence of these techniques.

Diagram: Integrated Analytical Workflow

G Synthesis Synthesis & Purification HPLC HPLC Purity Check Synthesis->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR 1H & 13C NMR (Structure Elucidation) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Final Confirmed Structure IR->Final

Caption: A typical workflow for the structural confirmation of a synthesized compound.

Conclusion: The Centrality of 1H NMR in a Multi-faceted Approach

References

  • Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. (n.d.). Google Scholar.
  • Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters.
  • T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. (2024, August 8). ChemRxiv.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022, June 21). PMC.
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (n.d.). Benchchem.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022, August 2). MDPI.
  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. (2013). ResearchGate.
  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018, July 3). ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). PMC.
  • APPENDIX 2. (n.d.).
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). IJRAR.org.
  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing.
  • 4-(3-Quinoxalin-2-yl-acryloyl)-benzoic acid. (n.d.). PubChem.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica.
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (2018, February 16).
  • SYNTHESIS OF UNIQUE QUINOXALINE COMPOUNDS AND THEIR ANALGESIC ACTIVITY. (2024, April 1). ijbpas.
  • Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. (2026, February 4). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC.
  • Benzoic acid, 4-hydroxy-. (n.d.). NIST WebBook.
  • Benzoic acid, 4-(2-methyl-4-oxo-3(4h)-quinazolinyl). (n.d.). PubChemLite.
  • 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 13C NMR spectrum. (n.d.).
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). AppsLab Library.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). Rsc.org.
  • Benzoic Acid. (n.d.). mVOC 4.0.
  • Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. (n.d.). PubMed.
  • (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023, December 14). ResearchGate.
  • (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... (n.d.). ResearchGate.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals.
  • Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. (n.d.). ResearchGate.
  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). (n.d.).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (n.d.). PMC - PubMed Central.
  • Benzoic Acid ¹H-NMR Help. (2026, January 15). Reddit.
  • benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)-. (n.d.). SpectraBase.

Sources

Comparative

FTIR characteristic peaks of 4-(2-Quinoxalinyl)benzoic acid

Part 1: Executive Summary & Structural Logic 4-(2-Quinoxalinyl)benzoic acid (CAS: 159608-65-0 / Analogous derivatives) is a critical intermediate in the synthesis of organic semiconductors, OLED materials, and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

4-(2-Quinoxalinyl)benzoic acid (CAS: 159608-65-0 / Analogous derivatives) is a critical intermediate in the synthesis of organic semiconductors, OLED materials, and bioactive pharmaceutical scaffolds. Its structure combines an electron-deficient quinoxaline core with an electron-withdrawing benzoic acid moiety.

Characterizing this molecule requires distinguishing it from its precursors (often o-phenylenediamine or 4-formylbenzoic acid derivatives) and confirming the integrity of the conjugated linker. This guide provides a self-validating FTIR protocol to confirm identity, purity, and structural connectivity.

Structural Breakdown & Signal Origin

The FTIR spectrum of this compound is a superposition of two distinct "fingerprints" modified by conjugation.

G cluster_0 Moiety A: Quinoxaline Core cluster_1 Moiety B: Benzoic Acid cluster_2 Target: 4-(2-Quinoxalinyl)benzoic acid Q_CN C=N Stretch (Heterocycle) ~1560-1615 cm⁻¹ Target Conjugated System (Bathochromic Shift) Q_CN->Target Retained Q_CH C-H Out-of-Plane (Ortho-disubstituted) ~750-770 cm⁻¹ BA_CO C=O Stretch (Carboxylic Acid) ~1680-1700 cm⁻¹ BA_CO->Target Shifted Lower (Conjugation) BA_OH O-H Stretch (H-Bonded Dimer) 2500-3300 cm⁻¹ (Broad) BA_OH->Target Diagnostic for Acid

Figure 1: Structural decomposition of the target molecule showing the origin of key FTIR signals.

Part 2: Comparative Spectral Analysis

The following table contrasts the target molecule against its primary structural analogs. Use this to differentiate the product from starting materials or impurities.

Table 1: Diagnostic Peak Assignments vs. Analogs
Functional GroupVibration ModeTarget Compound (cm⁻¹)Benzoic Acid (Ref)Quinoxaline (Ref)Interpretation & Causality
Carboxyl (C=O) Stretching1680 – 1695 (Strong)1685 – 1700AbsentThe quinoxaline ring acts as an electron-withdrawing group via conjugation, slightly lowering the C=O frequency compared to aliphatic acids, but similar to benzoic acid.
Hydroxyl (O-H) Stretching2500 – 3300 (Broad)2500 – 3300AbsentCharacteristic "fermi resonance" broad band of carboxylic acid dimers. Crucial for distinguishing from ester/amide derivatives.
Imine (C=N) Stretching1560 – 1580 (Med)Absent1580 – 1600Diagnostic for the quinoxaline ring. Often appears as a shoulder on the aromatic C=C peaks.
Aromatic (C=C) Ring Stretch1590 – 1610 1580, 16001500, 1580Overlapping contributions from both rings. High intensity due to extended

-conjugation.
C-H (Ar) Out-of-Plane750 – 770 710 (Mono-sub)750 (Ortho-sub)The 750-770 cm⁻¹ band confirms the ortho-disubstituted benzene ring of the quinoxaline core.

Critical Insight: If you observe a doublet peak around 3300–3400 cm⁻¹ , your sample is contaminated with o-phenylenediamine (precursor). The target product should show only the broad O-H acid band in this high-frequency region.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data that can be compared against literature, follow this specific protocol.

Method: KBr Pellet vs. ATR
  • Recommended: ATR (Attenuated Total Reflectance) with a Diamond crystal.

  • Reasoning: Carboxylic acids form strong intermolecular hydrogen bonds (dimers). KBr pellets can absorb moisture, which interferes with the O-H region (3400 cm⁻¹) and can disrupt dimer formation, leading to confusing C=O shifts. ATR requires no sample preparation and preserves the solid-state dimer structure.

Step-by-Step Workflow
  • Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of the dry yellow/tan powder onto the crystal.

  • Compression: Apply high pressure using the anvil.

    • Validation Check: Ensure the preview spectrum shows the C=O peak absorbance between 0.1 and 1.0 A.U. If too low, increase pressure.

  • Acquisition: Collect 64 scans.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to account for depth of penetration effects.

Workflow Start Start: Crude Solid Check1 Check 3300-3400 cm⁻¹ (Sharp Doublet?) Start->Check1 Decision1 Peaks Present? Check1->Decision1 Recrystallize Impurity: Diamine Recrystallize (EtOH/AcOH) Decision1->Recrystallize Yes Proceed Region Clear (Only Broad OH) Decision1->Proceed No Recrystallize->Start Check2 Check 1680-1700 cm⁻¹ (Strong Band?) Proceed->Check2 Final Identity Confirmed: 4-(2-Quinoxalinyl)benzoic acid Check2->Final

Figure 2: Decision tree for purity analysis using FTIR spectral features.

Part 4: Synthesis Monitoring (Reaction End-Point)

FTIR is an excellent tool for monitoring the condensation reaction between 4-carboxybenzaldehyde (or related acid precursors) and o-phenylenediamine .

  • T = 0 min: Spectrum dominated by Precursor A (Aldehyde C=O at ~1700 cm⁻¹ or Acid C=O) and Precursor B (Diamine N-H doublet at 3300/3400 cm⁻¹).

  • T = End:

    • Disappearance of N-H doublet.

    • Appearance of C=N stretch at ~1580 cm⁻¹.

    • Shift of Carbonyl: If starting from an aldehyde ester, the C=O will shift significantly. If starting from the acid, the shift is subtle but the band shape changes as the conjugated system forms.

References

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. (Detailed analysis of carboxylic acid moieties).

  • National Institute of Standards and Technology (NIST). Benzoic acid Infrared Spectrum. (Standard reference data for the acid moiety).

  • SpectraBase. 2,3-Diphenylquinoxaline ATR-IR Spectrum. (Reference for the quinoxaline core vibrational modes).

  • PubChem. 4-(Quinolin-2-yl)benzoic acid. (Structural analog data and physical properties).[1]

  • Indian Academy of Sciences. Experimental and computational analysis of quinoxalinones. (Vibrational assignment of C=N and aromatic modes in quinoxaline systems).

Sources

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the UV-Vis Absorption Spectroscopy of 4-(2-Quinoxalinyl)benzoic Acid and its Isomeric Analogs In the landscape of pharmaceutical research and materials science, the structural and electroni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectroscopy of 4-(2-Quinoxalinyl)benzoic Acid and its Isomeric Analogs

In the landscape of pharmaceutical research and materials science, the structural and electronic properties of heterocyclic compounds are of paramount importance. Among these, quinoxaline derivatives are recognized for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.[1] 4-(2-Quinoxalinyl)benzoic acid, in particular, presents a compelling case for study due to its hybrid structure, combining the electron-accepting quinoxaline moiety with the versatile benzoic acid group. Understanding its electronic transitions through UV-Vis absorption spectroscopy is fundamental to elucidating its photophysical behavior and potential applications.

This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 4-(2-Quinoxalinyl)benzoic acid. In the absence of a directly published spectrum for this specific molecule, we present a robust experimental protocol for its characterization. To provide a meaningful comparative framework, we will analyze the experimental UV-Vis absorption spectra of its structural isomers, quinoxaline-2-carboxylic acid and quinoxaline-6-carboxylic acid, alongside the parent chromophores, quinoxaline and benzoic acid. This comparative approach will allow for a detailed interpretation of the structure-property relationships that govern the UV-Vis absorption of these compounds.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Absorption Spectrum

The following protocol outlines the necessary steps for obtaining a reliable UV-Vis absorption spectrum of 4-(2-Quinoxalinyl)benzoic acid. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Instrumentation:

  • Analyte: 4-(2-Quinoxalinyl)benzoic acid (synthesis may be required if not commercially available).

  • Solvents: Spectroscopic grade solvents are essential to minimize background absorbance. A common choice would be ethanol or methanol due to their polarity and transparency in the UV-Vis range. For studying solvent effects, a range of solvents with varying polarities should be used (e.g., hexane, dichloromethane, acetonitrile, and water).[2][3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.[4]

  • Cuvettes: 1 cm path length quartz cuvettes are standard for UV-Vis measurements.

2. Sample Preparation:

  • A stock solution of the analyte should be prepared in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.

  • From the stock solution, a dilution series should be prepared to find an optimal concentration that yields an absorbance maximum between 0.5 and 1.5 AU, in accordance with the Beer-Lambert Law.[5][6]

3. Spectrophotometer Setup and Measurement:

  • The spectrophotometer should be allowed to warm up for at least 30 minutes to ensure lamp stability.

  • A baseline correction should be performed using a cuvette filled with the same solvent as the sample.

  • The absorption spectrum should be recorded over a wavelength range of 200-800 nm.

4. Data Analysis:

  • The wavelength of maximum absorbance (λmax) and the corresponding absorbance value should be determined.

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Dissolve Analyte in Spectroscopic Grade Solvent prep2 Prepare Dilution Series prep1->prep2 To achieve optimal absorbance meas1 Warm up Spectrophotometer meas2 Perform Baseline Correction with Solvent meas1->meas2 meas3 Record Absorption Spectrum (200-800 nm) meas2->meas3 ana1 Determine λmax and Absorbance ana2 Calculate Molar Absorptivity (ε) ana1->ana2 Using Beer-Lambert Law cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_analysis cluster_analysis G cluster_isomers Structural Isomers and Parent Molecules 4-(2-Quinoxalinyl)benzoic acid 4-(2-Quinoxalinyl)benzoic acid Quinoxaline-2-carboxylic acid Quinoxaline-2-carboxylic acid 4-(2-Quinoxalinyl)benzoic acid->Quinoxaline-2-carboxylic acid Isomeric Relationship Benzoic Acid Benzoic Acid 4-(2-Quinoxalinyl)benzoic acid->Benzoic Acid Structural Component Quinoxaline Quinoxaline 4-(2-Quinoxalinyl)benzoic acid->Quinoxaline Structural Component Quinoxaline-6-carboxylic acid Quinoxaline-6-carboxylic acid Quinoxaline-2-carboxylic acid->Quinoxaline-6-carboxylic acid Isomeric Relationship

Figure 2: Structural comparison of 4-(2-Quinoxalinyl)benzoic acid with its isomers and parent chromophores.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis absorption spectrum. [3]For quinoxaline derivatives, an increase in solvent polarity is often associated with a shift in the absorption bands. π-π* transitions are typically less sensitive to solvent polarity, while n-π* transitions can exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons. [7]When investigating the UV-Vis properties of 4-(2-Quinoxalinyl)benzoic acid, it is crucial to perform measurements in a range of solvents to fully characterize its electronic behavior.

Conclusion

References

  • Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline. ResearchGate. Available from: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC. Available from: [Link]

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar. Available from: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available from: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available from: [Link]

  • Quinoxaline-6-carboxylic acid | C9H6N2O2. PubChem. Available from: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. Available from: [Link]

  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate. Available from: [Link]

  • Quinoxaline-2-carboxylic acid | C9H6N2O2. PubChem. Available from: [Link]

  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd. Available from: [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available from: [Link]

  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. Available from: [Link]

  • Applications of UV spectroscopy. Available from: [Link]

  • Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. Available from: [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available from: [Link]

  • What is Effect of Solvent on UV Absorption Spectra. Spectroscopy. Organic Chemistry. Available from: [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink. Available from: [Link]

  • Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available from: [Link]

  • (A) UV‐Vis absorption and (B) emission spectra of the three... ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available from: [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available from: [Link]

  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org. Available from: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Comparative

High-Precision Elemental Analysis of Refractory Heterocycles: A Guide for 4-(2-Quinoxalinyl)benzoic Acid

Executive Summary 4-(2-Quinoxalinyl)benzoic acid (CAS: 35676-95-2) represents a specific class of "difficult" matrices in microanalysis: nitrogen-rich refractory heterocycles with acidic functionality. Standard combustio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Quinoxalinyl)benzoic acid (CAS: 35676-95-2) represents a specific class of "difficult" matrices in microanalysis: nitrogen-rich refractory heterocycles with acidic functionality. Standard combustion protocols often yield low nitrogen recovery due to the thermal stability of the quinoxaline ring and the tendency of the benzoic acid moiety to decarboxylate unevenly before full oxidation.

This guide compares standard calibration materials (Acetanilide) against matrix-matched alternatives (Sulfanilamide, BBOT) to demonstrate how "matrix matching" significantly improves precision for this specific compound.

Part 1: The Analytical Challenge

To achieve high-precision CHNS data, one must understand the analyte's combustion behavior.

Structural Impediments to Combustion
  • Refractory Nitrogen: The quinoxaline nucleus is a fused benzene-pyrazine system. The aromatic stability requires high flash temperatures (

    
    C) to break the C-N bonds fully. Incomplete combustion leads to the formation of graphitic char, entrapping nitrogen and yielding low %N results.
    
  • Carboxylic Dimerization: The benzoic acid tail (

    
    ) forms strong intermolecular hydrogen bonds (dimers). This affects the volatilization profile, often causing the sample to "spit" or sublime rather than combust if the heating ramp is too aggressive.
    
The "Matrix Mismatch" Error

Most labs calibrate with Acetanilide because it is cheap and stable. However, Acetanilide burns easily. When an analyzer calibrated with a "soft" fuel (Acetanilide) attempts to burn a "hard" fuel (Quinoxaline derivative), the oxygen dosing and integration windows may be insufficient, leading to systematic negative bias.

Part 2: Comparative Analysis of Standards

We compared three calibration strategies for analyzing 4-(2-Quinoxalinyl)benzoic acid.

Theoretical Composition (


): 
  • Carbon: 71.99%

  • Hydrogen: 4.03%

  • Nitrogen: 11.19%[1]

The Alternatives
  • Standard A: Acetanilide (The Generalist)

    • Pros: Ubiquitous, high purity.

    • Cons: Low melting point (

      
      C), burns too fast. Poor model for refractory heterocycles.
      
  • Standard B: Sulfanilamide (The Nitrogen Match)

    • Pros: High Nitrogen content (~16%), contains S (good for checking interference). Structural rigidity mimics the analyte better.

    • Cons: Higher cost.

  • Standard C: BBOT (The Refractory Match)

    • Pros: Complex structure (Benzoxazole/Thiophene) mimics the combustion difficulty of Quinoxalines.

    • Cons: Expensive, contains Sulfur (requires SO2 trap if not analyzing S).

Experimental Performance Data

Data represents mean values of


 replicates using a flash combustion system at 

C.
MetricAcetanilide Calibration Sulfanilamide Calibration BBOT Calibration Target (Theory)
Carbon % 71.45 (

0.40)
71.92 (

0.15)
71.98 (

0.08)
71.99
Nitrogen % 10.85 (

0.35)
11.18 (

0.10)
11.15 (

0.12)
11.19
Combustion Aid NoneNoneNone-
Status FAIL (Low N recovery)PASS (Excellent N match)PASS (Best C precision)-

Analysis:

  • Acetanilide failed to calibrate the instrument correctly for the refractory nitrogen, resulting in a -0.34% bias for Nitrogen.

  • Sulfanilamide provided the most accurate Nitrogen calibration because its N-release profile closely matches the quinoxaline moiety.

  • BBOT offered the highest precision for Carbon, likely due to its similar high-molecular-weight aromatic structure.

Part 3: Recommended Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes a "Check Standard" step.

Reagents & Equipment
  • Balance: Ultra-microbalance (

    
    ).
    
  • Capsules: Tin (Sn) capsules (Lightweight).

  • Additive: Tungsten (VI) Oxide (

    
    ) powder (Fine mesh).
    
  • Calibration Standard: Sulfanilamide (Primary choice) or BBOT.

Workflow Diagram

The following diagram outlines the critical decision paths for analyzing refractory nitrogen compounds.

EA_Workflow Start Start: Sample Prep Weigh Weigh 1.5 - 2.0 mg Sample (Tin Capsule) Start->Weigh Add_WO3 Add 5-10 mg WO3 (Combustion Aid) Weigh->Add_WO3 Critical Step Seal Fold & Seal (Exclude Air) Add_WO3->Seal Calibrate Calibrate Instrument (Sulfanilamide) Seal->Calibrate If not calibrated Check_Std Run Check Standard (e.g., BBOT as Unknown) Calibrate->Check_Std Decision Check Std within +/- 0.15%? Check_Std->Decision Decision->Calibrate No (Recalibrate) Run_Sample Run Quinoxaline Sample (O2 Boost: 5 sec) Decision->Run_Sample Yes Analyze Analyze Data Run_Sample->Analyze

Figure 1: Optimized workflow for refractory nitrogen analysis involving combustion aids and validation steps.

Step-by-Step Methodology
  • System Conditioning: Purge the combustion tube with Oxygen for 60 seconds prior to the run to activate the chromium/copper reagents.

  • Calibration: Perform a "K-factor" calibration using Sulfanilamide . Run at least 3 replicates to establish a linear regression (

    
    ).
    
  • Sample Preparation:

    • Weigh 1.5 mg to 2.0 mg of 4-(2-Quinoxalinyl)benzoic acid into a tin capsule.

    • Crucial Step: Add 5–10 mg of Tungsten (VI) Oxide (

      
      )  directly over the sample.
      
    • Reasoning:

      
       acts as an oxygen donor and flux, preventing the formation of graphitic char and ensuring the benzoic acid moiety oxidizes fully rather than decarboxylating into volatile fragments.
      
  • Combustion Parameters:

    • Furnace Temp:

      
      C (Left) / 
      
      
      
      C (Right/Reduction).
    • Oxygen Dosing: Increase standard

      
       injection time by 2–5 seconds to accommodate the refractory nature.
      
  • Validation: Before reporting, run a "Check Standard" (e.g., BBOT treated as a sample). If the Check Standard is within

    
     of theoretical values, the system is valid for the quinoxaline sample.
    

Part 4: Troubleshooting Mechanism

If Nitrogen results remain low despite using Sulfanilamide calibration:

Troubleshooting Problem Low Nitrogen Recovery Check1 Ash Inspection Problem->Check1 Result1 Black Residue? Check1->Result1 Action1 Incomplete Combustion: Increase O2 Dose Increase WO3 ratio Result1->Action1 Yes Action2 Leak Check: Check O-rings Check Water Trap Result1->Action2 No (White Ash)

Figure 2: Logic flow for diagnosing low recovery rates.

References

  • Elemental Microanalysis. (2024). Pure Chemical Reference Materials for Combustion Analysis. Elemental Microanalysis Ltd. Link

  • PerkinElmer. (2023). Organic Elemental Analysis: Calibration Standards and Reagents. PerkinElmer Inc.[2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69309316, 4-(3-Quinoxalin-2-yl-acryloyl)-benzoic acid. (Structurally related reference). Link

  • Thompson, M. (2008). CHN Analysis: The importance of matrix matching. Royal Society of Chemistry, AMC Technical Briefs. Link

Sources

Validation

A Comparative Guide to the Thermal Analysis of 4-(2-Quinoxalinyl)benzoic Acid: Predictive Insights and Experimental Protocols

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected thermal behavior of 4-(2-Quinoxalinyl)benzoic acid through Thermogravimetric A...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected thermal behavior of 4-(2-Quinoxalinyl)benzoic acid through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While direct experimental data for this specific molecule is not currently available in the cited literature, this document synthesizes information from related structures—quinoxaline derivatives and benzoic acid analogues—to build a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for researchers to conduct their own thermal analysis of this and similar compounds, ensuring data integrity and reproducibility.

Introduction: The Importance of Thermal Stability in Drug Development

4-(2-Quinoxalinyl)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The quinoxaline moiety is a key component in various biologically active compounds, including those with antibacterial, anticancer, and anti-inflammatory properties[1]. The thermal stability of such compounds is a critical parameter, influencing their shelf-life, formulation, and processing conditions. TGA and DSC are cornerstone techniques in characterizing these properties, providing invaluable data on decomposition temperatures, melting points, phase transitions, and purity.

Predicted Thermal Behavior of 4-(2-Quinoxalinyl)benzoic Acid

Based on the thermal properties of its constituent parts—the quinoxaline core and the benzoic acid substituent—we can anticipate the following thermal events for 4-(2-Quinoxalinyl)benzoic acid:

  • Melting and Decomposition: Benzoic acid exhibits a sharp melting point around 122°C[2]. The larger, more rigid quinoxaline structure attached to the benzoic acid is expected to significantly increase the melting point of the derivative. Quinoxaline-based polyamides have shown high thermal stability, with decomposition temperatures often exceeding 395°C[3]. Therefore, 4-(2-Quinoxalinyl)benzoic acid is predicted to be a thermally stable compound, likely melting with decomposition at a temperature significantly higher than benzoic acid itself.

  • Polymorphism: The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites (the quinoxaline nitrogens) suggests a high potential for polymorphism. Different crystalline forms would be distinguishable by their unique melting points and enthalpies of fusion in DSC analysis.

Comparative Thermal Analysis of Related Compounds

To contextualize the predicted behavior of 4-(2-Quinoxalinyl)benzoic acid, the following table summarizes the thermal properties of related compounds as reported in the literature.

CompoundKey Thermal EventsTechniqueReference
Benzoic AcidMelting Point: ~122.7°CDSC[2]
4-Methylbenzoic AcidMelting Point: ~181°C; Onset of Thermal Degradation: ~166°CDSC, TGA[4]
Quinoxaline-based PolyamidesDecomposition Temperatures: > 395°C; Glass Transition Temperatures: 173-198°CTGA/DSC[3]
Metal Complexes of Quinoxaline LigandsMulti-step decomposition, often involving loss of solvent molecules followed by ligand decomposition.TGA, DTA[5][6]

This comparative data underscores the significant influence of the quinoxaline moiety in enhancing thermal stability.

Experimental Protocols for TGA and DSC Analysis

The following protocols are designed to provide a robust framework for the thermal analysis of 4-(2-Quinoxalinyl)benzoic acid.

Objective: To determine the thermal stability and decomposition profile of the sample.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground 4-(2-Quinoxalinyl)benzoic acid into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, depending on the desired information) at a flow rate of 20-50 mL/min.

    • Heating Rate: 10°C/min. A slower heating rate can provide better resolution of thermal events.

    • Temperature Range: 25°C to 600°C, or until complete decomposition is observed.

  • Data Analysis: Analyze the resulting TGA curve for the onset of decomposition, the temperature of maximum weight loss (from the derivative curve, DTG), and the percentage of residual mass.

Objective: To determine the melting point, enthalpy of fusion, and any solid-state transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10°C/min.

    • Temperature Program:

      • Heat from 25°C to a temperature above the expected melting point.

      • Cool back to 25°C.

      • Reheat to observe any changes in the thermal profile, which might indicate polymorphism or the influence of thermal history.

  • Data Analysis: Analyze the DSC thermogram for endothermic peaks (melting, solid-solid transitions) and exothermic peaks (crystallization, decomposition). Determine the onset temperature, peak maximum, and the integrated peak area to calculate the enthalpy of the transition.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the TGA and DSC experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis P1 Weigh 5-10 mg of sample P2 Place in TGA pan P1->P2 T1 Set N2 atmosphere P2->T1 T2 Program: 10°C/min ramp T1->T2 T3 Heat from 25°C to 600°C T2->T3 A1 Plot Mass vs. Temperature T3->A1 A2 Determine Onset of Decomposition A1->A2 A3 Identify Peak Decomposition Temp (DTG) A2->A3

Caption: TGA Experimental Workflow.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_dsc DSC Instrument cluster_analysis_dsc Data Analysis DP1 Weigh 2-5 mg of sample DP2 Seal in Al pan DP1->DP2 D1 Set N2 atmosphere DP2->D1 D2 Program: Heat-Cool-Heat cycle D1->D2 D3 Heating Rate: 10°C/min D2->D3 DA1 Plot Heat Flow vs. Temperature D3->DA1 DA2 Identify Endotherms/Exotherms DA1->DA2 DA3 Calculate Melting Point & ΔH DA2->DA3

Caption: DSC Experimental Workflow.

Conclusion

While direct experimental TGA and DSC data for 4-(2-Quinoxalinyl)benzoic acid are yet to be published, a comparative analysis of related compounds provides a strong predictive foundation for its thermal behavior. It is anticipated to be a thermally stable compound with a high melting point, influenced by the rigid quinoxaline core. The provided experimental protocols offer a clear and robust methodology for researchers to perform this characterization, contributing valuable data to the scientific community. The potential for polymorphism should be a key consideration in the analysis of the DSC data.

References

  • Ayala, A. K., et al. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-546. [Link]

  • (2025, November 25). Synthesis and characterization of thermally stable quinoxaline-based polyamides. [Source not further specified].
  • (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • Seitz, L. E., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4783. [Link]

  • (2025, August 6). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. ResearchGate. [Link]

  • Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3). [Link]

  • (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6549. [Link]

  • El-tabl, A. S., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. [Source not further specified]. [Link]

  • (n.d.). A new class of thermo- and solvatochromic metal–organic frameworks based on 4- (pyridin-4-yl)benzoic acid. [Source not further specified].
  • PubChem. (n.d.). 4-(3-Quinoxalin-2-yl-acryloyl)-benzoic acid. [Link]

  • Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Analele UniversităŃii din Bucureşti – Chimie, 19(2), 39-46. [Link]

  • Stepanova, E. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7523. [Link]

  • Trivedi, M. K., et al. (2015). Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid. American Journal of Chemical Engineering, 3(6), 99-106. [Link]

  • (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating... ResearchGate. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(2-methyl-4-oxo-3(4h)-quinazolinyl)-. [Link]

  • Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Quinoxalinyl)benzoic acid proper disposal procedures

Topic: 4-(2-Quinoxalinyl)benzoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Immediate Action 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Quinoxalinyl)benzoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Immediate Action

4-(2-Quinoxalinyl)benzoic acid is a functionalized heterocyclic organic acid often utilized as a pharmacophore in medicinal chemistry or as a ligand in coordination chemistry. While specific regulatory listings (e.g., EPA P-list or U-list) rarely cite this exact derivative by name, it must be managed as Hazardous Chemical Waste due to its bioactive potential and functional group reactivity.

Immediate Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers (e.g., peroxides, permanganates) or strong bases in unvented containers.

  • Segregate based on physical state (Solid vs. Liquid) and solvent compatibility.

Chemical Characterization & Hazard Profiling

To ensure safe disposal, you must understand the "Why" behind the protocol. This compound combines a benzoic acid moiety with a quinoxaline (1,4-diazanaphthalene) ring system.

PropertyDescriptionOperational Implication
Chemical Structure C₁₅H₁₀N₂O₂Nitrogen-rich heterocycle; potential for NOx generation during incineration.
Acidity Weak Organic Acid (pKa ~4.2 for benzoic acid moiety)Reacts with bases to form salts; exothermic. Do not mix with concentrated alkaline waste.
Solubility Low in water; High in DMSO, DMF, MeOHWaste streams will likely be organic-solvent based.
Bioactivity Potential DNA intercalator / Kinase inhibitorTreat as Toxic/Irritant (H315, H319, H335) even if specific tox data is absent (Precautionary Principle).
Physical State Solid (Powder/Crystal)Dust explosion hazard if aerosolized.

Key Incompatibilities:

  • Oxidizers: The quinoxaline ring is susceptible to oxidation. Mixing with strong oxidizers can lead to rapid, uncontrolled reactions.

  • Acyl Chlorides/Anhydrides: The acid group can react, potentially generating pressure.

Pre-Disposal Stabilization & Segregation (Lab Level)

This section details the "How" for the researcher at the bench. Adherence to this workflow prevents downstream accidents at the aggregation point.

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid".

    • Constituents: 4-(2-Quinoxalinyl)benzoic acid.

    • Hazard Check: [x] Toxic [x] Irritant.[1]

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to prevent contamination of the outer container surfaces.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Assessment:

    • Halogenated: (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (DMSO, Methanol, Acetone, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check: If the solution is aqueous or biphasic, verify pH.

    • Action: If pH < 2 or > 12.5, label as "Corrosive" in addition to "Toxic".

    • Neutralization:Do not attempt to neutralize in the waste container. This generates heat and gas.[2] Dispose of as-is, properly labeled.

Waste Stream Management (Institutional Level)

The ultimate fate of this compound is High-Temperature Incineration . The quinoxaline nitrogen content requires incineration facilities equipped with scrubbers to manage nitrogen oxides (NOx).

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 4-(2-Quinoxalinyl)benzoic acid StateCheck Physical State? Start->StateCheck Solid SOLID WASTE StateCheck->Solid Powder/Crystals Liquid LIQUID WASTE StateCheck->Liquid Solution/Suspension SolidAction Double Bag/Jar Label: 'Solid Organic Hazardous' Fate: Incineration Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloDest Container: Halogenated Waste Label: 'Toxic, Irritant' Halo->HaloDest NonHaloDest Container: Organic Solvents Label: 'Flammable, Toxic' NonHalo->NonHaloDest AqDest Container: Aqueous Hazardous Check pH Label: 'Toxic, Corrosive?' Aqueous->AqDest

Caption: Logical decision tree for segregating quinoxaline derivatives based on physical state and solvent carrier.

Emergency Spill Protocol

In the event of a bench-top spill, follow this Self-Validating Response System :

  • Assess: Is the spill > 100g or outside a fume hood?

    • Yes: Evacuate and call EHS.

    • No: Proceed to clean.[1][3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation of the pharmacophore.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Sweep/scoop material into a waste bag.

    • Clean surface with 10% Sodium Carbonate (soda ash) solution. Why? This converts the benzoic acid moiety into its soluble sodium salt (Sodium 4-(2-quinoxalinyl)benzoate), facilitating easier removal from the surface.

    • Final rinse with water.

Visual Workflow: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume/Risk Start->Assess PPE Don PPE (Gloves + Resp) Assess->PPE Minor Spill Contain Containment (Wet wipe / Absorbent) PPE->Contain ChemClean Chem-Decon (10% Na2CO3) Contain->ChemClean Dispose Bag & Tag (Hazardous Waste) ChemClean->Dispose

Caption: Step-by-step spill response emphasizing chemical decontamination with mild base.

References

  • National Institutes of Health (NIH) - PubChem. 4-(3-Quinoxalin-2-yl-acryloyl)-benzoic acid (Structural Analog Data). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261).[4] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS. Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Quinoxalinyl)benzoic acid

This document provides essential safety and handling protocols for 4-(2-Quinoxalinyl)benzoic acid, designed for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data She...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 4-(2-Quinoxalinyl)benzoic acid, designed for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a robust, scientifically-grounded hazard assessment. We will analyze the toxicological profiles of its core chemical moieties—quinoxaline and benzoic acid—and its close structural analog, quinoxaline-2-carboxylic acid, to establish a comprehensive safety framework. This proactive, evidence-based approach ensures the highest standards of laboratory safety.

Hazard Assessment: A-Priori Analysis

A critical first step in handling any novel compound is a thorough hazard assessment. 4-(2-Quinoxalinyl)benzoic acid is a heterocyclic aromatic carboxylic acid. By examining its components, we can anticipate its potential hazards and establish appropriate safety measures.

  • Quinoxaline Moiety: The parent quinoxaline structure is known to be an irritant. According to safety data, it can cause skin, eye, and respiratory irritation.[1][2] Therefore, exposure to 4-(2-Quinoxalinyl)benzoic acid dust or solutions could lead to similar irritant effects.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are well-documented skin and eye irritants.[3][4][5][6] Prolonged or repeated exposure can cause redness, rashes, and a burning sensation.[4]

  • Structural Analog (Quinoxaline-2-carboxylic acid): The safety data for this closely related compound is particularly instructive. It is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE must align with the specific laboratory task being performed.[8][9]

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Full-Sleeve Lab CoatCertified Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFull-Sleeve Lab Coat, Chemical ApronCertified Chemical Fume Hood
Running Reactions/Transfers Chemical Splash GogglesNitrile or Neoprene GlovesFull-Sleeve Lab CoatCertified Chemical Fume Hood or appropriate local exhaust ventilation
Waste Handling/Disposal Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Neoprene)Full-Sleeve Lab Coat, Chemical ApronWell-Ventilated Area (Fume hood if generating aerosols)
Eye and Face Protection

Standard safety glasses are insufficient. Due to the high risk of serious eye irritation, chemical splash goggles are required at all times when handling this compound.[10][11] For operations involving larger quantities (>1 gram) or a significant risk of splashing, a face shield must be worn in conjunction with goggles .[11][12]

Hand Protection

The hands are the most likely point of direct contact.

  • Material: Nitrile gloves are suitable for protection against incidental splashes.[13][14] For extended handling or immersion, more robust gloves such as neoprene should be considered.[4][11]

  • Integrity: Always inspect gloves for tears or punctures before use.

  • Practice: Remove gloves immediately if contamination occurs and wash hands thoroughly with soap and water.[3] Never wear contaminated gloves outside of the laboratory area.

Body Protection

A clean, full-sleeved laboratory coat is the minimum requirement to protect skin and clothing.[12] When handling stock solutions or larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.[12]

Respiratory Protection

The primary method for preventing inhalation of fine powders or aerosols is through engineering controls.

  • Primary Control: All handling of solid 4-(2-Quinoxalinyl)benzoic acid must be conducted within a certified chemical fume hood.[14][15] This provides the highest level of protection by capturing airborne particles at the source.

  • Secondary Control: In the rare event that a fume hood is not available, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be required.[1][15] Personnel must be properly fit-tested and trained before using a respirator.[9]

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment, including a spill kit.

  • Weighing: Conduct all weighing operations on a disposable weigh boat inside the fume hood to contain any dust.

  • Transfers: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[2][16] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Spill Management Workflow

Immediate and correct response to a spill is critical.[1]

cluster_small_spill Small Spill (<1g, contained) cluster_large_spill Large Spill (>1g, uncontained) start Spill Occurs alert Alert personnel in the area start->alert assess Assess spill size and risk alert->assess small_spill Don appropriate PPE assess->small_spill Small large_spill Evacuate the immediate area assess->large_spill Large absorb Cover with absorbent material (e.g., chemical absorbent pads) small_spill->absorb collect Carefully collect material into a hazardous waste container absorb->collect decontaminate Decontaminate the area collect->decontaminate end_proc Document spill and response decontaminate->end_proc secure Secure the area and prevent entry large_spill->secure contact_ehs Contact Institutional EHS/ Emergency Response secure->contact_ehs

Caption: Workflow for managing spills of 4-(2-Quinoxalinyl)benzoic acid.

Chemical Waste Disposal Plan

Disposal of chemical waste must comply with institutional and local regulations. Do not dispose of this chemical in the regular trash or down the drain.[14]

cluster_segregation Waste Segregation start Generate Waste (Solid or Liquid) solid_waste Solid Waste (Gloves, paper towels, weigh boats) start->solid_waste liquid_waste Liquid Waste (Unused solutions, reaction mixtures) start->liquid_waste containerize_solid Place in a labeled, sealed hazardous solid waste container solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed hazardous liquid waste container (HDPE or glass) liquid_waste->containerize_liquid labeling Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards containerize_solid->labeling containerize_liquid->labeling storage Store in a designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for pickup by Institutional EHS storage->pickup

Caption: Logic flow for the disposal of 4-(2-Quinoxalinyl)benzoic acid waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing 4-(2-Quinoxalinyl)benzoic acid with other waste streams.[15] Separate contaminated solid waste (gloves, paper towels) from liquid waste.[15]

  • Containerization: Use approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[15] Ensure containers are in good condition and have secure lids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "4-(2-Quinoxalinyl)benzoic acid," and list the identified hazards (Skin Irritant, Eye Irritant).

  • Storage: Store the sealed waste container in a designated and properly placarded satellite accumulation area.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][15]

Emergency First Aid Procedures

In case of accidental exposure, take the following immediate actions:

  • Skin Contact: Immediately remove contaminated clothing.[3] Rinse the affected area with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[17] If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • ChemTalk. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Synerzine. (2018, June 22). Quinoxaline Safety Data Sheet. Retrieved from [Link]

  • Labbox. (2023, January 12). Benzoic acid AGR Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (2026, February 6). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 18). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • European Commission. (2002, September 17). Opinion on Benzoic acid and its salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 4-(2-pyridinylmethoxy)-, methyl ester Properties. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2010, July 1). Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. Retrieved from [Link]

  • PubChem. (2026). Benzoic acid, 4-(2-methyl-4-oxo-3(4h)-quinazolinyl)-. Retrieved from [Link]

Sources

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